

Eremofortin A: A Comprehensive Technical Review of its Chemical Properties and Solubility

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Compound of Interest

Compound Name: Eremofortin A

Cat. No.: B12388217

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Introduction

Eremofortin A is a sesquiterpenoid mycotoxin produced by the fungus *Penicillium roqueforti*, which is notably used in the production of blue cheeses. While structurally related to the more toxic PR toxin, **Eremofortin A** itself is considered a nontoxic secondary metabolite.^[1] Its unique chemical structure and biosynthetic relationship to other mycotoxins make it a compound of interest for researchers in natural products chemistry, toxicology, and drug discovery. This technical guide provides an in-depth overview of the known chemical properties and solubility of **Eremofortin A**, presenting data in a structured format and outlining relevant experimental methodologies.

Chemical Properties

Eremofortin A is characterized by a complex tricyclic eremophilane skeleton. Its identity and purity are typically determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.^[1]

Table 1: Physicochemical Properties of **Eremofortin A**

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₂ O ₅	PubChem CID 101316760[2]
Molecular Weight	306.4 g/mol	PubChem CID 101316760[2]
Appearance	White solid	Adipogen[1]
Purity	≥98% (as determined by HPLC and NMR)	Adipogen[1]
CAS Number	62445-06-1	Adipogen

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. **Eremofortin A** is generally soluble in several common organic solvents.

Table 2: Qualitative Solubility of **Eremofortin A**

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	Soluble	Adipogen[1]
Methanol	Soluble	Adipogen[1]
Chloroform	Soluble	Adipogen[1]
Dichloromethane	Soluble	Adipogen[1]

Quantitative solubility data for **Eremofortin A** is not extensively reported in publicly available literature. The determination of precise solubility values would require specific experimental investigation.

Experimental Protocols

Detailed experimental protocols for the determination of the chemical properties and solubility of **Eremofortin A** are not widely published. However, standard laboratory methodologies can be applied.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point of solid **Eremofortin A**.

Methodology:

- A small, dry sample of **Eremofortin A** is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point.

Determination of Solubility (Qualitative and Quantitative)

Qualitative Solubility:

- To a small, known amount of **Eremofortin A** (e.g., 1 mg) in a vial, a small volume (e.g., 100 μL) of the solvent to be tested is added.
- The mixture is vortexed or agitated to facilitate dissolution.
- Visual observation is used to determine if the compound has dissolved completely. If it dissolves, it is considered soluble.

Quantitative Solubility (Shake-Flask Method):

- An excess amount of **Eremofortin A** is added to a known volume of the solvent in a sealed container.
- The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.

- The concentration of **Eremofortin A** in the filtrate is determined using a suitable analytical technique, such as HPLC with UV detection or mass spectrometry. This concentration represents the solubility of the compound in that solvent at that temperature.

Stability and Storage

Proper storage is crucial to maintain the integrity of **Eremofortin A**.

Storage Recommendations:

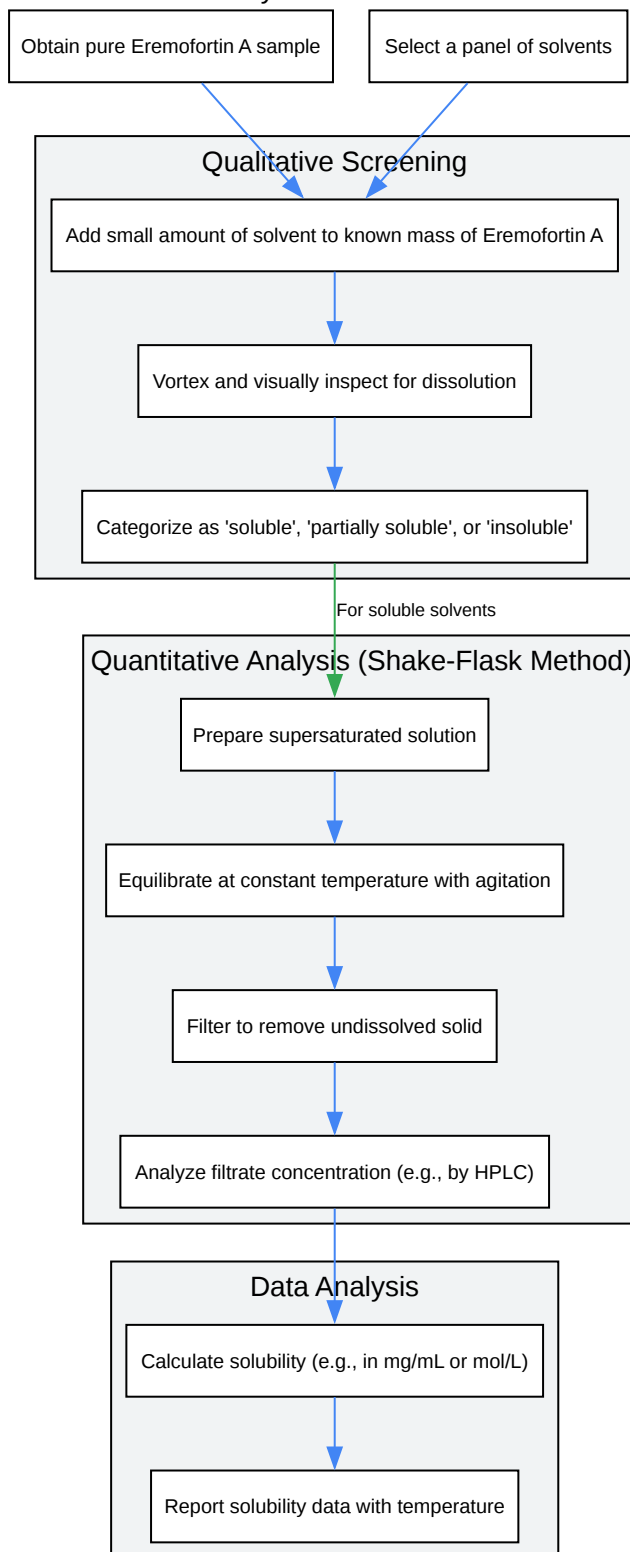
- Long-term storage: -20°C.
- Short-term storage: +4°C.
- Solutions of **Eremofortin A** should be stored at -20°C in the dark.
- The compound is stable for at least two years after receipt when stored at -20°C.

Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light, would be necessary to fully characterize its degradation pathways.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a fungal secondary metabolite like **Eremofortin A**.

Workflow for Solubility Determination of Eremofortin A

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Caption: A flowchart outlining the key steps for determining the solubility of **Eremofortin A**.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties and solubility of **Eremofortin A**. While basic physicochemical data and qualitative solubility are known, further research is required to establish a more comprehensive quantitative solubility profile and to fully elucidate its stability and degradation pathways. The experimental protocols and workflows described herein provide a framework for researchers to conduct such investigations, which are essential for the potential development and application of this fungal secondary metabolite.

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References

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- 2. Eremofortin A | C17H22O5 | CID 101316760 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Email: info@benchchem.com